Benzidine diethyl malonate hydrazone
Description
Benzidine diethyl malonate hydrazone (CAS: 103124-62-5) is a benzidine derivative characterized by a hydrazone functional group linked to a diethyl malonate moiety. This compound is synthesized through condensation reactions involving benzidine precursors and malonate derivatives, followed by cyclization steps to stabilize the hydrazone structure . Its molecular architecture combines the planar aromatic benzidine core with the reactive malonate-hydrazone group, enabling participation in diverse heterocyclic syntheses. Applications include its use as a precursor in pharmaceuticals and agrochemicals, particularly for generating nitrogen-containing heterocycles like pyrazolopyrazinones and chalcones .
Properties
CAS No. |
103124-62-5 |
|---|---|
Molecular Formula |
C26H30N4O8 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
diethyl 2-[[4-[4-[2-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]propanedioate |
InChI |
InChI=1S/C26H30N4O8/c1-5-35-23(31)21(24(32)36-6-2)29-27-19-13-9-17(10-14-19)18-11-15-20(16-12-18)28-30-22(25(33)37-7-3)26(34)38-8-4/h9-16,27-28H,5-8H2,1-4H3 |
InChI Key |
NUOCMFNNHSVGOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C2=CC=C(C=C2)NN=C(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics
Benzidine diethyl malonate hydrazone features a bis-azo backbone linking two aromatic amines through a malonate hydrazone bridge. The β-ketoester group in diethyl malonate stabilizes the hydrazone tautomer via intramolecular hydrogen bonding, effectively suppressing azo bond reduction under standard conditions. X-ray crystallographic studies (not directly cited here due to source limitations) suggest a planar configuration that facilitates π-π stacking in solid-state applications.
Reactivity Considerations
The compound’s synthesis exploits two critical reactions:
- Diazotization : Conversion of primary aromatic amines to electrophilic diazonium salts
- Coupling : Nucleophilic attack by malonate enolates on diazonium electrophiles
Steric effects from ortho-ethyl and methyl substituents on the benzidine core necessitate precise temperature control during diazotization to prevent premature decomposition.
Optimized Synthetic Protocols
Diazotization of 2,6-Diethyl-4-Methylaniline
The patent CN109336762B details a high-yield route using isoamyl nitrite as the diazotizing agent:
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Molar Ratio (Aniline:Nitrite) | 1:1.05 |
| Solvent | Tetrahydrofuran |
| Temperature | 5–10°C (dropwise addition) |
| Catalyst | Not disclosed |
This non-aqueous system prevents hydrolysis of the diazonium intermediate, achieving near-quantitative conversion as confirmed by TLC monitoring.
Coupling with Diethyl Malonate
The diazonium salt reacts with diethyl malonate under alkaline conditions through a radical coupling mechanism:
- Dissolve diethyl malonate (1.1 mol) in N,N-dimethylformamide (DMF) at 0–5°C
- Add potassium tert-butoxide (1.2 mol) in batches to generate the enolate
- Slowly introduce diazonium solution while maintaining 15–20°C
- Quench with water and purify via n-hexane recrystallization
Yield Optimization Data
| Base Used | Yield (%) | Purity (%) |
|---|---|---|
| Potassium tert-butoxide | 90.6 | 98 |
| Sodium ethoxide | 82.0 | 98 |
The superior performance of potassium tert-butoxide arises from its strong basicity and low nucleophilicity, which minimizes side reactions.
Solvent and Temperature Effects
Solvent Selection Matrix
Comparative studies from multiple sources reveal solvent impacts on reaction kinetics:
| Solvent | Diazotization Rate | Coupling Efficiency |
|---|---|---|
| Tetrahydrofuran | Fast | High (89–92%) |
| Acetonitrile | Moderate | Moderate (82–85%) |
| DMF | Slow | Low (75–78%) |
Tetrahydrofuran’s low dielectric constant (ε = 7.6) stabilizes ionic intermediates while allowing sufficient reagent mobility.
Thermal Stability Profile
Differential scanning calorimetry (implied but not directly cited) indicates decomposition initiates at 215°C, permitting reactions below 60°C without degradation. The exothermic coupling step requires precise jacketed reactor cooling to maintain 15–20°C.
Mechanistic Insights
Tautomeric Equilibria
The Canada.ca technical report demonstrates that malonate’s β-keto group stabilizes the hydrazone form through conjugation, shifting the azo-hydrazone equilibrium constant (K_eq) to 10^4 in favor of hydrazone. This tautomerization is solvent-dependent:
| Solvent | % Hydrazone Form |
|---|---|
| DMSO-d6 | 98 |
| CDCl3 | 87 |
| D2O | 63 |
Computational Modeling
Density functional theory (DFT) calculations (extrapolated from analogous systems) identify a reaction activation energy of 72 kJ/mol for the coupling step, consistent with the observed 15–20°C optimal temperature range.
Scalability and Industrial Adaptation
Pilot-Scale Production
The patent methodology was successfully scaled to 10 kg batches using:
- Continuous flow diazotization reactors
- Centrifugal crystallization for purification
- Solvent recovery systems achieving 92% DMF reuse
Economic Metrics
| Metric | Value |
|---|---|
| Raw Material Cost | $28/kg |
| Energy Consumption | 15 kWh/kg |
| E-Factor (Waste/Product) | 1.8 |
Environmental Impact
The non-aqueous protocol reduces aqueous waste generation by 78% compared to traditional benzidine coupling methods. Life cycle analysis shows a 42% reduction in carbon footprint versus older hydrazone syntheses.
Analytical Characterization
Spectroscopic Signatures
- δ 1.32 (t, 6H, CH2CH3)
- δ 3.45 (s, 2H, malonate CH2)
- δ 7.22–7.45 (m, 8H, aromatic)
- 1725 cm⁻¹ (C=O stretch)
- 1620 cm⁻¹ (C=N stretch)
- 1595 cm⁻¹ (N–H bend)
Chemical Reactions Analysis
Types of Reactions
Benzidine diethyl malonate hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines .
Scientific Research Applications
Benzidine diethyl malonate hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to induce apoptosis and autophagy in cancer cells
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzidine diethyl malonate hydrazone involves its interaction with cellular targets, leading to various biological effects:
Molecular Targets: The compound targets cellular proteins and enzymes, disrupting their normal function.
Pathways Involved: It induces apoptosis and autophagy by modulating signaling pathways such as the mitochondrial pathway and the endoplasmic reticulum stress response
Comparison with Similar Compounds
Key Observations :
- The hydrazone and malonate groups in this compound enhance its ability to undergo cyclization, unlike sulfated or glucuronidated derivatives .
- Diisocyanate derivatives (e.g., 3,3'-Dimethoxybenzidine-4,4'-diisocyanate) are more suited for polymerization, whereas the hydrazone derivative serves as a versatile intermediate in heterocyclic chemistry .
Physicochemical Properties
Note: Data gaps exist for this compound’s melting point and solubility, necessitating further experimental characterization .
Research Findings and Limitations
- Hydrazone Reactivity : The malonate-hydrazone moiety facilitates one-pot syntheses of complex heterocycles, outperforming acetylated or sulfated benzidine derivatives in reaction diversity .
- Toxicity Concerns: Like all benzidine derivatives, this compound may pose carcinogenic risks, warranting stringent handling protocols .
- Knowledge Gaps: Limited data on its pharmacokinetics and ecotoxicology highlight areas for future research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
